molecular formula C26H23ClN2O4S B2785039 2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 866591-02-8

2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2785039
M. Wt: 494.99
InChI Key: IDFVNFYSVWHJKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves multi-step reactions, starting from simpler precursors. For example, one approach could involve the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . The exact synthesis pathway for this specific compound is not detailed in the available sources.

Scientific Research Applications

Antimicrobial Activity

Research into similar quinoline and sulfonamide derivatives has shown potential antimicrobial applications. For example, studies on new quinazolines and related compounds have demonstrated antimicrobial efficacy against a range of bacterial and fungal strains, highlighting the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Desai, Shihora, Moradia, 2007), (Patel, Shaikh, 2011).

Cancer Research

Several sulfonamide derivatives have been synthesized and tested for their anticancer activity, particularly against breast and colon cancer cell lines. These compounds have shown promising cytotoxic activity, suggesting their potential role in cancer therapy. For instance, certain compounds were identified as potent against breast cancer cell lines, underscoring the relevance of these chemical structures in developing new anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, Arafa, 2015).

Synthesis of Novel Compounds

Research has also focused on the synthesis and characterization of new compounds with potential pharmacological applications. This includes the development of novel quinoline derivatives for various therapeutic purposes, such as anti-inflammatory and analgesic activities, highlighting the versatility of these chemical structures in medicinal chemistry (Alagarsamy, Solomon, Sulthana, Vijay, Narendhar, 2015), (Rajasekaran, Rao, 2015).

properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c1-3-18-6-13-23-22(14-18)26(31)24(34(32,33)21-11-7-19(27)8-12-21)15-29(23)16-25(30)28-20-9-4-17(2)5-10-20/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFVNFYSVWHJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide

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